Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate

Catalog No.
S14009253
CAS No.
M.F
C7H16N2O2
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3-(dimethylamino)-2-methylpropanoat...

Product Name

Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate

IUPAC Name

methyl 2-amino-3-(dimethylamino)-2-methylpropanoate

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C7H16N2O2/c1-7(8,5-9(2)3)6(10)11-4/h5,8H2,1-4H3

InChI Key

STYVPGVIDWWFIO-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)(C(=O)OC)N

Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate is a chemical compound with the molecular formula C8H18N2O2. It is classified as an amino acid derivative and is characterized by the presence of both a methyl and a dimethylamino group attached to a branched propanoate structure. This unique configuration imparts specific chemical properties, making it of interest in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol.
  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of methyl 2-amino-3-(dimethylamino)-2-methylpropanoate has been explored in various studies. It is known to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction suggests potential applications in treating conditions such as attention deficit hyperactivity disorder and narcolepsy, similar to other compounds that target these pathways.

The synthesis of methyl 2-amino-3-(dimethylamino)-2-methylpropanoate typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  • Esterification: The amino acid undergoes esterification with methyl chloroformate or another suitable reagent under basic conditions.
  • Dimethylation: A dimethylation step is performed using dimethyl sulfate or another methylating agent to introduce the dimethylamino group.

This multi-step synthesis can be optimized for yield and purity using techniques such as chromatography.

Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate has various applications:

  • Pharmaceuticals: It is investigated for its potential as a therapeutic agent in neurological disorders.
  • Chemical Research: The compound serves as a building block in the synthesis of more complex organic molecules.
  • Biochemical Assays: It may be used as a probe in biochemical assays to study enzyme interactions and protein binding.

Studies on the interactions of methyl 2-amino-3-(dimethylamino)-2-methylpropanoate with biological targets have revealed its potential effects on neurotransmitter transporters. For instance, it may act as a norepinephrine-dopamine reuptake inhibitor, enhancing the levels of these neurotransmitters in the synaptic cleft, which is crucial for improving cognitive function and mood regulation.

Methyl 2-amino-3-(dimethylamino)-2-methylpropanoate can be compared with several similar compounds:

Compound NameMolecular FormulaKey Features
Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoateC11H15NO3Contains a methoxyphenyl group; studied for its analgesic properties.
Methyl (R)-2-amino-3-cyclopropylpropanoateC10H15NO2Features a cyclopropyl group; known for its unique pharmacological profile.
Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoateC9H10ClNO2Contains a chlorophenyl group; explored for its effects on serotonin pathways.

These compounds share structural similarities but differ in functional groups and biological activities, highlighting the unique properties of methyl 2-amino-3-(dimethylamino)-2-methylpropanoate within this class of compounds.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

160.121177757 g/mol

Monoisotopic Mass

160.121177757 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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